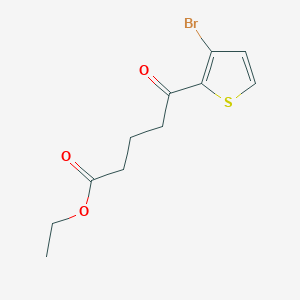

Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

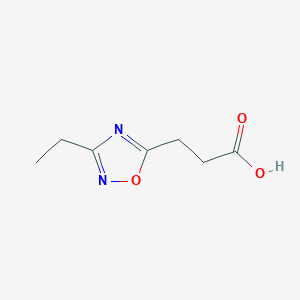

Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate (EBOT) is a five-membered heterocyclic compound containing a bromine atom and a thienyl ring. EBOT is a colorless solid with a melting point of 102-103 °C and is soluble in organic solvents. EBOT has been studied extensively in the past few decades due to its potential applications in the fields of organic synthesis, medicinal chemistry, and material science.

Applications De Recherche Scientifique

Comprehensive Analysis of “Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate” Applications

Synthesis of Substituted Phenols: The compound has been utilized in the synthesis of substituted phenols, which are crucial in the creation of pharmaceuticals, natural products, and synthetic polymers. A green and efficient protocol involves the ipso-hydroxylation of arylboronic acids in ethanol, using a combination of aqueous hydrogen peroxide and H2O2/HBr as reagents .

Crystallography: Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate has been studied for its crystal and molecular structure through single crystal X-ray diffraction. This is significant for understanding the compound’s physical and chemical properties, which is essential in material science and engineering .

Biological Activity: Chalcone derivatives, similar to Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate, exhibit a range of biological activities. They act as activated unsaturated systems in conjugated addition reactions of carbanions in the presence of basic catalysts, which can be leveraged in the development of new therapeutic agents .

Green Chemistry: The compound’s role in green chemistry is highlighted by its use in protocols that avoid harsh reaction conditions, toxic reagents, and harmful solvents. This aligns with the principles of sustainable and environmentally friendly chemical processes .

Chemical Education: Due to its involvement in reactions that can be performed under simple and convenient conditions, Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate can be used as a teaching tool in academic settings to demonstrate green chemistry and synthetic techniques .

Material Synthesis: The compound’s ability to form stable crystal structures makes it a candidate for the synthesis of new materials with potential applications in electronics, photonics, and as catalysts in various chemical reactions .

Mécanisme D'action

Mode of Action

The mode of action of Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate is currently unknown. It’s possible that the compound interacts with its targets through a variety of mechanisms, including binding to specific receptors or enzymes, altering cellular processes, or interacting with biochemical pathways

Biochemical Pathways

Thiophene derivatives have been studied for their physical and chemical properties, and they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes

Pharmacokinetics

The compound’s molecular weight, as reported, is around 319.258 Da , which could influence its bioavailability and pharmacokinetics

Propriétés

IUPAC Name |

ethyl 5-(3-bromothiophen-2-yl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3S/c1-2-15-10(14)5-3-4-9(13)11-8(12)6-7-16-11/h6-7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWLYHMPXWTAMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C=CS1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1328028.png)

![2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1328029.png)

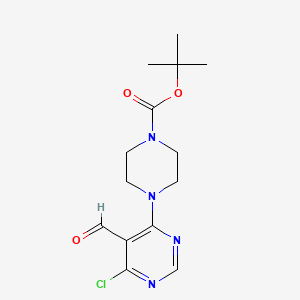

![tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1328046.png)